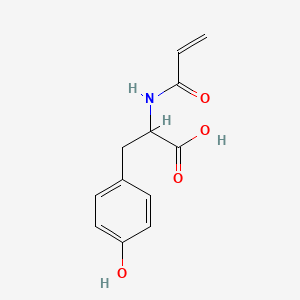![molecular formula C12H8N6O2S3 B12504761 2,2'-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B12504761.png)
2,2'-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one) is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antituberculosis, anticonvulsant, and pesticidal properties . The unique structure of this compound, which includes a sulfur bridge and multiple nitrogen atoms, contributes to its wide range of applications in scientific research and industry.
Preparation Methods
The synthesis of 2,2’-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one) typically involves multi-component reactions. One common method is the microwave-assisted multi-component reaction, which uses aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free conditions . This method is favored for its efficiency and environmentally friendly approach.
Chemical Reactions Analysis
2,2’-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carbon disulfide, phenyl isothiocyanate, and sodium hydride . The major products formed from these reactions are hydrazinecarbodithioates and their cyclization products .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the synthesis of biologically active molecules with potential antimicrobial, antituberculosis, and anticancer activities . Additionally, it has been studied for its antioxidant properties and its ability to inhibit xanthine oxidase, an enzyme involved in the production of uric acid . These properties make it a valuable compound in medicinal chemistry and pharmaceutical research.
Mechanism of Action
The mechanism of action of 2,2’-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one) involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to bind to and inhibit specific enzymes involved in cell proliferation . Additionally, its antioxidant activity is related to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar compounds to 2,2’-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one) include other thiadiazolo[3,2-a]pyrimidine derivatives, such as 6-chloro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one These compounds share similar biological activities but differ in their specific chemical structures and properties
Properties
Molecular Formula |
C12H8N6O2S3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
7-methyl-2-[(7-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)sulfanyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C12H8N6O2S3/c1-5-3-7(19)17-9(13-5)21-11(15-17)23-12-16-18-8(20)4-6(2)14-10(18)22-12/h3-4H,1-2H3 |
InChI Key |
XJVDCSALPPALSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)SC(=N2)SC3=NN4C(=O)C=C(N=C4S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5,5-Dioxido-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazin-6-yl)ethanone](/img/structure/B12504680.png)
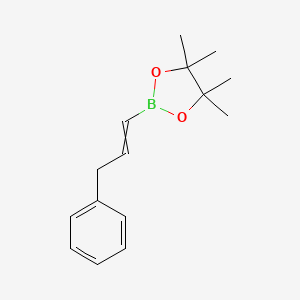

![ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12504700.png)
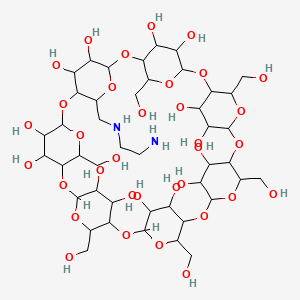
![6-Oxo-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504712.png)
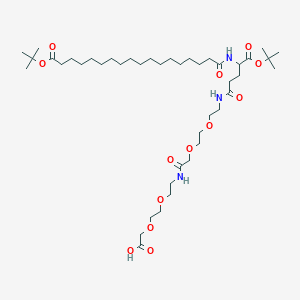

![methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4-methylbenzoate](/img/structure/B12504724.png)
![2-fluoro-N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]benzamide](/img/structure/B12504728.png)
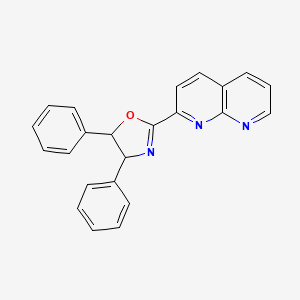
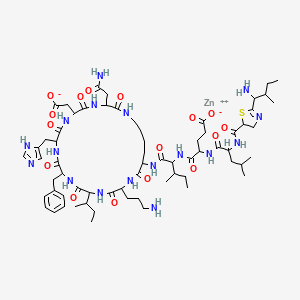
![2-Pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12504748.png)
